molecular formula C19H16FN5O2 B10979113 6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide

Cat. No.: B10979113
M. Wt: 365.4 g/mol
InChI Key: LLSVVKNDSWHXKU-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of different heterocyclic moieties. Specifically, it combines a quinoline core with a triazolo[4,3-a]pyridine ring system. Let’s break it down:

    Quinoline: Quinoline is a bicyclic aromatic compound containing a pyridine ring fused to a benzene ring.

    Triazolo[4,3-a]pyridine: This fused ring system consists of a triazole ring (a five-membered ring containing three nitrogen atoms) linked to a pyridine ring.

Preparation Methods

The synthetic routes for this compound involve intricate steps. While I don’t have specific details for this exact compound, I can provide general insights:

    Industrial Production: Industrial-scale synthesis typically involves efficient and scalable methods. Researchers often optimize reactions for yield, safety, and cost-effectiveness.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes can modify functional groups.

    Reduction: Reduction reactions alter the compound’s properties.

    Substitution: Substituents can be introduced or replaced.

    Common Reagents: These reactions might employ reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Researchers study its reactivity and design related compounds.

    Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).

    Medicine: Potential as a drug candidate (anticancer, antimicrobial, anti-inflammatory, etc.).

    Industry: Applications in materials science, catalysis, and more.

Mechanism of Action

    Targets: Identify molecular targets (e.g., proteins, enzymes).

    Pathways: Explore signaling pathways affected by the compound.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart.

    Similar Compounds: Explore related structures (e.g., other triazolo[4,3-a]pyridines).

Properties

Molecular Formula

C19H16FN5O2

Molecular Weight

365.4 g/mol

IUPAC Name

6-fluoro-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H16FN5O2/c20-12-6-7-15-13(10-12)18(26)14(11-22-15)19(27)21-8-3-5-17-24-23-16-4-1-2-9-25(16)17/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,27)(H,22,26)

InChI Key

LLSVVKNDSWHXKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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